molecular formula C15H15N3O2 B2746425 N-(2-Cyanopropan-2-yl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide CAS No. 1328095-05-1

N-(2-Cyanopropan-2-yl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide

Cat. No.: B2746425
CAS No.: 1328095-05-1
M. Wt: 269.304
InChI Key: WIKWTEUNLGTPTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Cyanopropan-2-yl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide is a synthetic organic compound of interest in chemical and pharmaceutical research. This molecule features a 1,2-oxazole (isoxazole) ring system linked to a phenyl group and an acetamide side chain bearing a cyanopropan-2-yl moiety. The 1,2-oxazole scaffold is a privileged structure in medicinal chemistry, frequently explored for its potential biological activities and used as a building block in drug discovery . Compounds with similar structural motifs, such as the acetamide linkage and aromatic systems, are often investigated for their interactions with various biological targets and can be found in libraries for high-throughput screening . This reagent is provided for research and development purposes exclusively, such as in vitro biological assay development, structure-activity relationship (SAR) studies, and as a synthetic intermediate for further chemical exploration. It is strictly for research use only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-(2-cyanopropan-2-yl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-15(2,10-16)17-14(19)9-12-8-13(20-18-12)11-6-4-3-5-7-11/h3-8H,9H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIKWTEUNLGTPTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)NC(=O)CC1=NOC(=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-Cyanopropan-2-yl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H15N3O2 with a molecular weight of 269.304 g/mol. The compound features a cyanopropane moiety and an oxazole ring, which are significant for its biological activity.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, focusing primarily on its anti-inflammatory and anticonvulsant properties.

1. Anti-inflammatory Activity

Research has indicated that compounds similar to this compound exhibit anti-inflammatory effects. For instance, studies have shown that derivatives of phenylacetamides can inhibit pro-inflammatory cytokines such as IL-1 beta and TNF-alpha in animal models of arthritis . This suggests that the compound may possess similar anti-inflammatory properties.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with various neurotransmitter systems and inflammatory pathways due to the presence of both the oxazole ring and the acetamide group.

Research Findings and Case Studies

A review of available literature reveals several studies that support the potential biological activities of this compound:

Study ReferenceFocusFindings
BenchChemGeneral PropertiesDescribes the molecular structure and potential research applications.
PMC4491109Anticonvulsant ActivityHighlights the effectiveness of oxazole derivatives in seizure models.
PubMedAnti-inflammatory EffectsReports on similar compounds showing reduced levels of inflammatory cytokines in arthritis models.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and physicochemical differences between the target compound and selected analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents logP<sup>a</sup> Polar Surface Area (Ų) Notable Functional Groups Reference
Target Compound C₁₅H₁₆N₄O₂ 300.32 5-Phenyl-1,2-oxazol-3-yl, 2-cyanopropan-2-yl N/A N/A Nitrile, oxazole, acetamide
2-(4-Nitrophenyl)-N-(1,2-oxazol-3-yl)acetamide C₁₁H₉N₃O₄ 247.21 4-Nitrophenyl, 1,2-oxazol-3-yl 1.72 79.21 Nitro, oxazole, acetamide
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide C₂₂H₂₀BrN₃O₃ 466.32 Pyridazinone, 4-bromophenyl, methoxybenzyl N/A N/A Bromophenyl, pyridazinone, acetamide
N-{4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-[2-(propan-2-yl)phenoxy]acetamide C₂₁H₂₃N₃O₅S 429.49 Sulfamoylphenyl, isopropylphenoxy N/A N/A Sulfonamide, oxazole, ether

<sup>a</sup>logP values are predicted or experimentally derived.

Key Observations:
  • Substituent Effects on Polarity : The nitro group in 2-(4-nitrophenyl)-N-(1,2-oxazol-3-yl)acetamide increases polarity (logP = 1.72) compared to the target compound’s phenyl-substituted oxazole, which likely reduces logP (estimated ~2.5–3.0 based on phenyl vs. nitrophenyl substitution) .
  • Steric and Hydrogen-Bonding Properties: The cyanopropan group in the target compound introduces steric hindrance and hydrogen-bond acceptor capacity, which may influence solubility and intermolecular interactions compared to sulfonamide or ether-linked analogs .

Q & A

Q. What synthetic routes are recommended for N-(2-Cyanopropan-2-yl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide, and how can reaction conditions be optimized?

The synthesis of this compound typically involves multi-step protocols:

  • Step 1 : Formation of the oxazole ring via cyclization of β-keto esters with hydroxylamine derivatives, as seen in structurally similar acetamide syntheses .
  • Step 2 : Cyanopropan-2-yl group introduction via nucleophilic substitution or condensation, using reagents like chloroacetonitrile under basic conditions (e.g., triethylamine) .
  • Optimization : Monitor reaction progress using TLC and adjust parameters (temperature, solvent polarity). For example, dichloromethane or DMF may enhance solubility of intermediates .

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

  • Analytical Techniques :
    • NMR Spectroscopy : Confirm functional groups (e.g., oxazole protons at δ 6.5–7.5 ppm, cyanopropan-2-yl at δ 1.5–2.0 ppm) .
    • Mass Spectrometry (MS) : Verify molecular weight (e.g., calculated [M+H]⁺ for C₁₅H₁₄N₃O₂: 276.11) .
    • HPLC : Assess purity (>95% recommended for biological assays) (Note: Exclude commercial vendors per instructions).

Q. What crystallographic methods are suitable for determining the compound’s 3D structure?

  • SHELX Suite : Use SHELXT for structure solution and SHELXL for refinement. For high-resolution data (d-spacing < 1 Å), anisotropic displacement parameters improve accuracy .
  • Data Collection : Employ synchrotron radiation for twinned crystals or low-symmetry space groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Case Study : If anti-microbial IC₅₀ values vary, conduct:
    • Dose-Response Replicates : Use ≥3 independent experiments with standardized bacterial strains (e.g., E. coli ATCC 25922).
    • Structural Analog Comparison : Compare with derivatives (e.g., fluorophenyl vs. chlorophenyl substitutions) to isolate pharmacophore contributions .
  • Statistical Analysis : Apply ANOVA to assess significance of observed differences (p < 0.05) .

Q. What computational strategies predict the compound’s binding affinity to bacterial enzyme targets?

  • Molecular Docking : Use AutoDock Vina with homology-modeled enzymes (e.g., dihydrofolate reductase). Key interactions:
    • Oxazole nitrogen forms hydrogen bonds with catalytic residues (e.g., Asp27 in E. coli DHFR).
    • Cyanopropan-2-yl group enhances hydrophobic pocket occupancy .
  • MD Simulations : Run 100 ns trajectories in GROMACS to evaluate binding stability (RMSD < 2 Å acceptable) .

Q. How do modifications to the oxazole or cyanopropan-2-yl groups affect structure-activity relationships (SAR)?

  • Systematic SAR Approach :
    • Oxazole Modifications : Replace phenyl with 4-fluorophenyl; observe 2-fold increase in kinase inhibition (e.g., EGFR) due to enhanced π-stacking .
    • Cyanopropan-2-yl Alternatives : Substitute with tert-butyl; note reduced solubility but improved metabolic stability in hepatocyte assays .
  • Data Interpretation : Use Free-Wilson analysis to quantify substituent contributions .

Methodological Challenges and Solutions

Q. How can researchers address low yields during the final condensation step?

  • Problem : Amide bond formation between oxazole-acetic acid and cyanopropan-2-amine yields <30%.
  • Solutions :
    • Activate carboxylic acid with EDCI/HOBt in DMF at 0°C to minimize racemization .
    • Use excess amine (1.5 eq.) and monitor via LC-MS to quench reaction at peak conversion .

Q. What strategies mitigate toxicity artifacts in cell-based assays?

  • Controls : Include vehicle-only and 1% DMSO controls to rule out solvent effects.
  • Cytotoxicity Screening : Pre-test compound in HEK293 cells (CC₅₀ > 50 µM acceptable for target studies) .
  • Metabolite Profiling : Use LC-QTOF to identify reactive metabolites (e.g., epoxide intermediates) that may skew results .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.